2-Bromo-4-(difluoromethyl)benzaldehyde
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Overview
Description
2-Bromo-4-(difluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H5BrF2O It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and a difluoromethyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(difluoromethyl)benzaldehyde typically involves the introduction of the bromine and difluoromethyl groups onto a benzaldehyde precursor. One common method is the bromination of 4-(difluoromethyl)benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(difluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
Oxidation: 2-Bromo-4-(difluoromethyl)benzoic acid.
Reduction: 2-Bromo-4-(difluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-(difluoromethyl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-(difluoromethyl)benzaldehyde depends on its specific application. In biological systems, the compound can act as an enzyme inhibitor by forming covalent bonds with the active site of the enzyme, thereby blocking its activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylbenzaldehyde: Similar structure but with a methyl group instead of a difluoromethyl group.
4-Bromo-2,3-difluorobenzaldehyde: Similar structure but with additional fluorine atoms on the benzene ring.
Uniqueness
2-Bromo-4-(difluoromethyl)benzaldehyde is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical properties. The difluoromethyl group, in particular, can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-4-(difluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c9-7-3-5(8(10)11)1-2-6(7)4-12/h1-4,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRJXGIOAVXRJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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